

A Comparative Cost-Benefit Analysis of Synthetic Routes to 1-Methoxypentan-3-ol

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Compound of Interest

Compound Name: 1-Methoxypentan-3-ol

Cat. No.: B3381866

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cost-benefit analysis of two primary synthetic routes to **1-Methoxypentan-3-ol**, a key intermediate in various chemical and pharmaceutical applications. The comparison focuses on the reduction of 1-Methoxypentan-3-one and the Grignard reaction of 3-Methoxypropanal, evaluating them on the basis of starting material cost, reagent cost, and potential yield.

Data Summary

The following table summarizes the estimated costs and yields for the two proposed synthetic routes to **1-Methoxypentan-3-ol**.

Parameter	Route 1: Reduction of 1-Methoxypentan-3-one	Route 2: Grignard Reaction of 3-Methoxypropanal
Starting Material	1-Methoxypentan-3-one	3-Methoxypropanal
Key Reagents	Sodium Borohydride	Ethylmagnesium Chloride, Diethyl Ether
Estimated Starting Material Cost (\$/mol)	Not commercially available, estimated based on analogs	~\$3180
Estimated Reagent Cost (\$/mol of product)	~\$8.50	~\$120
Reported Yield Range	High (typically >90%)	Good to High (typically 70-90%)
Primary Benefits	High yield, simple procedure, mild reaction conditions.	Readily available starting material.
Primary Drawbacks	Starting material is not readily commercially available.	Grignard reagents are moisture-sensitive, requiring anhydrous conditions; potential for side reactions.

Note: The cost for 1-Methoxypentan-3-one is an estimate as it is not readily available from major chemical suppliers. The price has been extrapolated from commercially available, structurally similar alkoxy ketones. All other costs are based on currently available market prices for the reagents.

Experimental Protocols

Route 1: Reduction of 1-Methoxypentan-3-one with Sodium Borohydride

This route involves the reduction of the ketone functionality in 1-Methoxypentan-3-one to a secondary alcohol using the mild reducing agent, sodium borohydride.

Materials:

- 1-Methoxypentan-3-one
- Sodium Borohydride (NaBH_4)
- Methanol (MeOH)
- Deionized Water
- Diethyl Ether
- Saturated aqueous Ammonium Chloride (NH_4Cl) solution
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Methoxypentan-3-one in methanol.
- Cool the solution in an ice bath.
- Slowly add sodium borohydride portion-wise to the stirred solution.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
- Carefully quench the reaction by the slow addition of deionized water.
- Remove the methanol under reduced pressure using a rotary evaporator.

- To the aqueous residue, add saturated aqueous ammonium chloride solution and extract the product with diethyl ether (3x).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield **1-Methoxypentan-3-ol**.

Route 2: Grignard Reaction of 3-Methoxypropanal with Ethylmagnesium Chloride

This route utilizes the nucleophilic addition of an ethyl Grignard reagent to the aldehyde functionality of 3-Methoxypropanal to form the desired secondary alcohol.

Materials:

- 3-Methoxypropanal
- Ethylmagnesium Chloride (EtMgCl) in a suitable ether solvent (e.g., THF or Diethyl Ether)
- Anhydrous Diethyl Ether
- Saturated aqueous Ammonium Chloride (NH₄Cl) solution
- Anhydrous Magnesium Sulfate (MgSO₄)
- Two-neck round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Inert gas supply (Nitrogen or Argon)
- Separatory funnel
- Rotary evaporator

Procedure:

- Set up a dry two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet.
- Under an inert atmosphere, add a solution of 3-Methoxypropanal in anhydrous diethyl ether to the flask.
- Cool the flask in an ice bath.
- Add the ethylmagnesium chloride solution to the dropping funnel and add it dropwise to the stirred solution of the aldehyde.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
- Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling in an ice bath.
- Separate the organic layer and extract the aqueous layer with diethyl ether (2x).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield **1-Methoxypentan-3-ol**.

Visualization of Synthetic Route Comparison

The following diagram illustrates the decision-making process for selecting a synthetic route based on key parameters.

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